2-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
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Overview
Description
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocarbothioyl hydrazono group, a methoxyphenyl group, and a benzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps. One common method includes the reaction of 2-(aminocarbothioyl)hydrazine with 6-methoxybenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted products with new functional groups replacing the sulfonate group.
Scientific Research Applications
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets. The aminocarbothioyl hydrazono group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The benzenesulfonate group can increase the compound’s solubility and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(((AMINOCARBOTHIOYL)HYDRAZONO)METHYL)-2-METHOXYPHENYL 4-CHLOROBENZOATE: Similar structure but with a chlorobenzoate group instead of a benzenesulfonate group.
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-CHLOROBENZENESULFONATE: Similar structure but with a chlorobenzenesulfonate group.
Uniqueness
2-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenyl group and the benzenesulfonate group distinguishes it from other similar compounds, potentially enhancing its solubility, stability, and biological activity.
Properties
Molecular Formula |
C16H17N3O4S2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
[2-[(E)-(carbamothioylhydrazinylidene)methyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H17N3O4S2/c1-11-6-8-13(9-7-11)25(20,21)23-15-12(10-18-19-16(17)24)4-3-5-14(15)22-2/h3-10H,1-2H3,(H3,17,19,24)/b18-10+ |
InChI Key |
IRKGSDOAUIZSMK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=S)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=S)N |
Origin of Product |
United States |
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